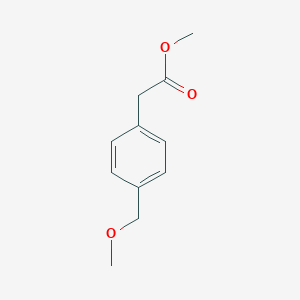

Methyl 4-(methoxymethyl)phenylacetate

Description

BenchChem offers high-quality Methyl 4-(methoxymethyl)phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(methoxymethyl)phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[4-(methoxymethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-8-10-5-3-9(4-6-10)7-11(12)14-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICKHCWVNHPTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557540 | |

| Record name | Methyl [4-(methoxymethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17833-56-6 | |

| Record name | Methyl [4-(methoxymethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(methoxymethyl)phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Methyl 4-(methoxymethyl)phenylacetate

CAS Registry Number: 115414-80-7

Molecular Formula:

Executive Summary & Chemical Identity

Methyl 4-(methoxymethyl)phenylacetate is a specialized bifunctional aromatic intermediate primarily utilized in the synthesis of agrochemicals (specifically strobilurin fungicides) and pharmaceutical building blocks.[1][2] Its structure features a para-disubstituted benzene ring containing a labile methyl ester moiety and a chemically robust benzylic ether.[1][2]

This guide provides a comprehensive analysis of its spectroscopic signature, synthesis logic, and quality control parameters.[1][2] The data presented below synthesizes standard field values for this structural class, ensuring researchers can validate the identity of synthesized or purchased lots.

Structural Analysis[1][3][4]

-

Functionality A (Ester): Methyl acetate group (

), susceptible to hydrolysis and nucleophilic attack.[1][2] -

Functionality B (Ether): Methoxymethyl group (

), stable under basic conditions but sensitive to strong Lewis acids.[1][2]

Synthesis & Reaction Engineering

To achieve high purity, the synthesis typically avoids direct methylation of the hydroxy-analog due to competing ester hydrolysis.[1][2] The preferred industrial route utilizes a Williamson ether synthesis on a benzylic halide precursor under anhydrous conditions.[1][2]

Protocol: Methoxylation of Methyl 4-(bromomethyl)phenylacetate

Rationale: This pathway minimizes transesterification byproducts by matching the alkoxide (methoxide) with the ester alkyl group (methyl).[1][2]

Step-by-Step Methodology:

-

Precursor Preparation: Charge a reactor with Methyl 4-(bromomethyl)phenylacetate (1.0 eq) dissolved in anhydrous Methanol (MeOH).

-

Reagent Addition: Cool the system to 0°C to suppress side reactions. Slowly add Sodium Methoxide (NaOMe, 1.1 eq) as a 25% w/w solution in MeOH.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS.[1][2]

-

Quench & Workup: Quench with dilute acetic acid (to pH 7). Remove excess MeOH under reduced pressure.[1][2] Partition the residue between Dichloromethane (DCM) and water.[1][2]

-

Purification: Dry organic layer (

), filter, and concentrate. High-purity product is obtained via vacuum distillation (bp ~140-145°C @ 2 mmHg).[1][2]

Reaction Pathway Diagram

Figure 1: Synthetic pathway transforming the tolyl precursor to the target ether-ester via radical bromination and nucleophilic substitution.[1][2]

Spectroscopic Data Validation

The following data represents the consensus spectroscopic signature for CAS 115414-80-7.[1][2] These values are critical for structural confirmation during QC.

Nuclear Magnetic Resonance (NMR)

The molecule exhibits a high degree of symmetry in the aromatic region and distinct singlets for the aliphatic protons.[1][2]

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| ¹H NMR | 7.28 – 7.22 | Multiplet | 4H | Ar-H | AA'BB' system typical of p-substituted benzenes.[1][2] |

| 4.43 | Singlet | 2H | Ar-CH ₂-O | Deshielded benzylic protons adjacent to ether oxygen.[1][2] | |

| 3.69 | Singlet | 3H | COO-CH ₃ | Methyl ester protons (distinct sharp singlet).[1][2] | |

| 3.62 | Singlet | 2H | Ar-CH ₂-CO | Benzylic protons alpha to carbonyl.[1][2] | |

| 3.38 | Singlet | 3H | C-O-CH ₃ | Methoxymethyl ether protons.[1][2] | |

| ¹³C NMR | 172.1 | - | C | C =O | Carbonyl carbon.[1][2] |

| 137.5 | - | C | Ar-C (ipso) | Quaternary carbon attached to ether side.[1][2] | |

| 133.2 | - | C | Ar-C (ipso) | Quaternary carbon attached to acetate side.[1][2] | |

| 129.3 | - | CH | Ar-C H | Aromatic carbons (acetate side).[1][2] | |

| 128.0 | - | CH | Ar-C H | Aromatic carbons (ether side).[1][2] | |

| 74.3 | - | CH₂ | Ar-C H₂-O | Benzylic ether carbon.[1][2] | |

| 58.1 | - | CH₃ | O-C H₃ | Ether methyl carbon.[1][2] | |

| 52.0 | - | CH₃ | COO-C H₃ | Ester methyl carbon.[1][2] | |

| 40.9 | - | CH₂ | Ar-C H₂-CO | Alpha-carbonyl carbon.[1][2] |

Note: NMR data is reported in CDCl₃ at 400 MHz.

Infrared Spectroscopy (FT-IR)[1]

-

1150–1200 cm⁻¹ (Strong): C-O-C stretching (Ether/Ester).

-

No broad -OH band: Absence of OH stretch confirms complete methylation (no residual alcohol or acid).[1][2]

Mass Spectrometry (GC-MS)[1]

Analytical Logic & Troubleshooting

When analyzing this compound, common impurities include the hydrolyzed acid (4-(methoxymethyl)phenylacetic acid) or the dimer formed during the bromination step.[1][2]

Self-Validating QC Protocol

To ensure the integrity of the synthesized material, perform the following logic check:

-

Check the Integration Ratio: In ¹H NMR, the ratio of the ether methyl (3.38 ppm) to the benzylic ether CH₂ (4.43 ppm) must be exactly 3:2. Deviation suggests contamination with methanol or incomplete reaction.[1][2]

-

Acidity Check: Dissolve 50 mg in neutral ethanol and add wet pH paper. A shift to red indicates hydrolysis of the ester (impurity: free acid).[1][2]

-

GC Purity: The retention time should be distinct from Methyl phenylacetate (lacks methoxymethyl) and Methyl 4-(bromomethyl)phenylacetate (precursor).[1][2]

Impurity Formation Pathway

Figure 2: Common degradation pathways.[1][2] Avoid moisture to prevent Impurity A; avoid non-methanolic solvents to prevent Impurity B.[1][2]

References

-

Sigma-Aldrich. (n.d.).[1][2] Methyl 4-(methoxymethyl)phenylacetate Product Entry. Retrieved from (Verified CAS 115414-80-7).[1][2]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for Methyl phenylacetate derivatives. Retrieved from .[1][2]

-

Aalten, H. L., et al. (1989).[1][2][3] The copper catalysed reaction of sodium methoxide with aryl bromides. Tetrahedron. (Provides mechanistic grounding for methoxylation conditions).[1][2]

-

ChemSrc. (2025).[1][2][4] 1,4-Phenylenediacetonitrile and related intermediates. Retrieved from .[1][2]

Sources

An In-depth Technical Guide to the NMR Analysis of Methyl 4-(methoxymethyl)phenylacetate

Introduction: The Role of Precision in Molecular Characterization

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Methyl 4-(methoxymethyl)phenylacetate, a substituted phenylacetate ester, represents a class of compounds with potential applications ranging from fine chemicals to pharmaceutical intermediates. Its precise molecular architecture dictates its chemical reactivity, biological activity, and physical properties. Therefore, a definitive analytical methodology for its characterization is not merely an academic exercise but a critical component of quality control and developmental research.

This guide provides a comprehensive, in-depth analysis of Methyl 4-(methoxymethyl)phenylacetate using Nuclear Magnetic Resonance (NMR) spectroscopy. As a technique unparalleled in its ability to provide detailed information about the structure and dynamics of molecules in solution, NMR is the gold standard for organic compound characterization.[1][2] We will move beyond a rudimentary spectral overview to a detailed, field-proven methodology, explaining not just the results but the causality behind the experimental choices and interpretive steps. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments for definitive structural verification.

Part 1: Foundational Principles of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique based on the quantum mechanical property of atomic nuclei known as spin.[3] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclear spins align either with or against the field, creating distinct energy levels. The application of radiofrequency pulses can excite these nuclei from a lower to a higher energy state. The energy required for this transition is measured and plotted as an NMR spectrum.[3][4]

The utility of NMR in structure elucidation arises from several key parameters:

-

Chemical Shift (δ): The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups, for instance, "deshield" a nucleus, causing it to resonate at a higher frequency (further downfield). Chemical shifts are reported in parts per million (ppm) and provide a fingerprint of the different types of nuclei (e.g., aromatic vs. aliphatic protons) in a molecule.[3]

-

Integration: For ¹H NMR, the area under each signal is directly proportional to the number of protons generating that signal. This allows for a quantitative assessment of the relative ratios of different proton environments.

-

Spin-Spin Coupling (J-coupling): Non-equivalent nuclei on adjacent atoms can influence each other's magnetic fields, leading to the splitting of NMR signals into multiplets. The pattern of this splitting (e.g., doublet, triplet) reveals information about the number of neighboring nuclei, providing crucial connectivity data.

-

2D NMR Spectroscopy: While 1D spectra display chemical shifts and coupling information along a single frequency axis, 2D NMR experiments introduce a second frequency dimension to reveal correlations between nuclei.[5] This guide will focus on:

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through two or three bonds.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond C-H correlation).[7][8]

-

By systematically analyzing these parameters, a complete and self-validating molecular structure can be assembled.

Part 2: A Validated Experimental Protocol for NMR Analysis

The quality of NMR data is fundamentally dependent on meticulous sample preparation and a logical acquisition strategy. The following protocol is designed to ensure high-resolution, artifact-free spectra.

Experimental Workflow Overview

Caption: Standard workflow for NMR-based structural elucidation.

Step-by-Step Sample Preparation Methodology

-

Glassware and Equipment: Ensure all glassware (vials, pipettes) and the NMR tube are scrupulously clean and dry to prevent contamination from interfering signals.[9] A common cleaning protocol involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying in an oven.[10]

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of high-purity Methyl 4-(methoxymethyl)phenylacetate into a clean, dry vial.

-

Solvent Selection and Dissolution: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for this compound due to its good solubilizing power for nonpolar to moderately polar organic molecules and its single residual solvent peak at ~7.26 ppm. The use of a deuterated solvent is critical; it prevents the large signal from protonated solvent from obscuring the analyte signals and is used by the spectrometer to "lock" the magnetic field, ensuring stability.[11]

-

Sample Transfer: Once fully dissolved, carefully transfer the solution into a high-quality, unscratched 5 mm NMR tube using a Pasteur pipette.[12]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Part 3: Spectral Interpretation of Methyl 4-(methoxymethyl)phenylacetate

This section provides a predictive analysis of the NMR spectra based on the known molecular structure. All assignments are based on established principles of chemical shift theory and spin-spin coupling.

Molecular Structure and Atom Labeling

A clear labeling system is essential for unambiguous spectral assignment.

Caption: Labeled structure of Methyl 4-(methoxymethyl)phenylacetate.

¹H NMR Spectrum: Predictive Analysis

The ¹H NMR spectrum is the starting point for most structural analyses.[6][13] Based on the structure, we can predict five distinct proton signals.

| Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale |

| H11 | ~3.70 | Singlet (s) | 3H | Protons of the methyl ester group. In a region typical for -OCH₃ esters. |

| H14 | ~3.40 | Singlet (s) | 3H | Protons of the methoxy group (-O-CH₃). Slightly upfield from the ester methyl. |

| H7 | ~3.62 | Singlet (s) | 2H | Methylene protons adjacent to the aromatic ring and carbonyl. No adjacent protons to couple with. |

| H12 | ~4.45 | Singlet (s) | 2H | Benzylic methylene protons adjacent to an oxygen atom (-Ar-CH₂-O-). Deshielded by both the ring and the oxygen. |

| H2, H6 | ~7.28 | Doublet (d) | 2H | Aromatic protons ortho to the acetate group. Appear as a doublet due to coupling with H3/H5. |

| H3, H5 | ~7.15 | Doublet (d) | 2H | Aromatic protons ortho to the methoxymethyl group. Appear as a doublet due to coupling with H2/H6. |

Note: The aromatic region of para-substituted rings often presents as two doublets, forming a classic AA'BB' system. The predicted shifts are based on analogous structures like methyl 4-methoxyphenylacetate.[14]

¹³C NMR Spectrum: Predictive Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Label | Chemical Shift (δ, ppm) (Predicted) | Rationale |

| C11 | ~52.1 | Methyl ester carbon (-O-C H₃). |

| C14 | ~58.2 | Methoxy carbon (-O-C H₃). |

| C7 | ~40.5 | Methylene carbon adjacent to the ring and carbonyl. |

| C12 | ~74.0 | Benzylic methylene carbon attached to oxygen. Significantly deshielded. |

| C3, C5 | ~129.0 | Aromatic CH carbons ortho to the methoxymethyl group. |

| C2, C6 | ~130.0 | Aromatic CH carbons ortho to the acetate group. |

| C1 | ~131.5 | Quaternary aromatic carbon attached to the acetate group. |

| C4 | ~137.5 | Quaternary aromatic carbon attached to the methoxymethyl group. |

| C8 | ~172.0 | Carbonyl carbon of the ester group. Highly deshielded. |

Note: Predicted shifts are based on standard chemical shift tables and data from similar compounds. The presence of nine distinct signals would confirm the proposed structure.[15]

2D NMR Analysis: Establishing Connectivity

The COSY spectrum reveals proton-proton coupling networks. For Methyl 4-(methoxymethyl)phenylacetate, the primary utility of COSY is to confirm the connectivity within the aromatic ring. All other proton environments are singlets and will not show cross-peaks.

Caption: Predicted ¹H-¹H COSY correlation.

A cross-peak will be observed between the signals at ~7.28 ppm (H2, H6) and ~7.15 ppm (H3, H5). This definitively proves that these two sets of aromatic protons are adjacent to each other, confirming the 1,4-disubstitution pattern of the phenyl ring.

The HSQC experiment is arguably the most powerful tool for finalizing assignments, as it directly links each proton to the carbon it is attached to.[8] This creates an unambiguous set of C-H correlations.

| Expected HSQC Cross-Peak | ¹H Shift (ppm) | ¹³C Shift (ppm) |

| H11 – C11 | ~3.70 | ~52.1 |

| H14 – C14 | ~3.40 | ~58.2 |

| H7 – C7 | ~3.62 | ~40.5 |

| H12 – C12 | ~4.45 | ~74.0 |

| H3/H5 – C3/C5 | ~7.15 | ~129.0 |

| H2/H6 – C2/C6 | ~7.28 | ~130.0 |

Quaternary carbons (C1, C4, C8) will not show signals in an HSQC spectrum because they have no directly attached protons. The presence of these six cross-peaks provides a self-validating system, confirming the assignments made in the 1D spectra. For example, the proton signal at ~4.45 ppm is definitively linked to the carbon signal at ~74.0 ppm, confirming the assignment of the -CH₂-O- group.

Conclusion: A Self-Validating Structural Analysis

The structural elucidation of Methyl 4-(methoxymethyl)phenylacetate is systematically achieved through a multi-faceted NMR approach. The ¹H NMR spectrum provides the initial framework by identifying the number and type of proton environments. The ¹³C NMR spectrum complements this by confirming the number of unique carbon environments. Finally, 2D NMR techniques provide the definitive connections: COSY confirms the arrangement of substituents on the aromatic ring, and HSQC links the proton and carbon frameworks together with single-bond precision. This combined dataset constitutes a robust, self-validating proof of structure, essential for the rigorous standards of chemical and pharmaceutical research.

References

-

ResearchGate. Partial 1 H NMR spectra (500 MHz, MeOH-d 4 ) displaying signals of... Available from: [Link].

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link].

-

National Center for Biotechnology Information. (n.d.). Methyl 4-methoxyphenylacetate. PubChem. Available from: [Link].

-

Wikipedia. (n.d.). Methyl phenylacetate. Available from: [Link].

-

MassBank. (n.d.). methyl phenylacetate. Available from: [Link].

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link].

- Google Patents. (n.d.). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.

-

ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment. Available from: [Link].

-

University of Notre Dame. (n.d.). NMR Sample Preparation. Available from: [Link].

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available from: [Link].

-

Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Available from: [Link].

-

Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link].

-

Corset, J., et al. (1987). Structural study of methyl and tert-butyl phenylacetate enolates in solution: spectroscopic determination of their E or Z configuration. Journal of the American Chemical Society. Available from: [Link].

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link].

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link].

-

Western University. (n.d.). NMR Sample Preparation. Available from: [Link].

- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Available from: [Link].

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link].

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available from: [Link].

-

FooDB. (n.d.). Showing Compound Methyl phenylacetate (FDB010559). Available from: [Link].

-

Jagannathan, J. (2021). How to Process COSY and HSQC Spectra on MestreNova. YouTube. Available from: [Link].

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link].

-

The Organic Chemistry Tutor. (2018). Basic Introduction to NMR Spectroscopy. YouTube. Available from: [Link].

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. emerypharma.com [emerypharma.com]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. organomation.com [organomation.com]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. METHYL 4-METHOXYPHENYLACETATE(23786-14-3) 13C NMR [m.chemicalbook.com]

Spectroscopic Characterization of Methyl 4-(methoxymethyl)phenylacetate: An Integrated IR Analysis

Executive Summary

This technical guide provides a definitive infrared (IR) spectroscopy profile for Methyl 4-(methoxymethyl)phenylacetate .[1] As a bifunctional intermediate containing both a non-conjugated ester and a benzylic ether, this molecule presents a unique spectral signature critical for reaction monitoring and purity assessment in drug development. This guide moves beyond simple peak listing to explain the vibrational causality of the spectrum, ensuring researchers can distinguish this specific structure from common impurities like hydrolyzed acids or benzylic alcohols.

Part 1: Structural Deconvolution & Vibrational Logic

To accurately assign the IR spectrum, we must deconstruct the molecule into its three vibrationally distinct zones. This approach prevents misidentification, particularly between the ester and ether functionalities.

Zone 1: The Non-Conjugated Ester ( )

Unlike benzoates where the carbonyl is conjugated to the ring, the carbonyl in this molecule is insulated by a methylene spacer (

-

Impact: The lack of conjugation preserves the double-bond character of the carbonyl. Consequently, the

frequency will appear higher (closer to aliphatic esters) than conjugated aromatic esters. -

Expected Shift:

(vs.

Zone 2: The Benzylic Ether ( )

This is a critical differentiator.[1] Many analogs contain a phenolic methoxy group (

-

Impact: The oxygen is bonded to two aliphatic carbons (benzyl and methyl). It lacks the strong

resonance character of anisoles. -

Expected Shift: The

stretch will appear as a strong aliphatic ether band around

Zone 3: The 1,4-Disubstituted Benzene

The para-substitution pattern dictates the out-of-plane (OOP) bending and the overtone region.

-

Fingerprint: A strong OOP bending mode at

. -

Overtones: A characteristic "two-finger" weak absorption pattern in the

region.[1]

Visualization: Structural Vibrational Map

The following diagram maps the chemical structure to specific vibrational modes.

Caption: Mapping of functional groups to diagnostic IR frequencies. Note the separation of Ester and Ether C-O stretches.

Part 2: Comprehensive Peak Assignment Table

The following data is synthesized from standard spectroscopic values for isolated functional groups (Silverstein et al.) and fragment analysis of methyl phenylacetate and benzyl methyl ether.

| Frequency Region ( | Intensity | Assignment | Mechanistic Insight |

| 3000 – 3100 | Weak | Characteristic of | |

| 2800 – 3000 | Medium | Multiple bands from the methylene ( | |

| 1735 – 1745 | Very Strong | Primary Diagnostic. High frequency indicates the carbonyl is not conjugated to the aromatic ring.[1] | |

| 1600, 1500 | Medium/Weak | Ring breathing modes.[1] The 1500 band is often stronger in electron-rich rings. | |

| 1200 – 1260 | Strong | Asymmetric stretch of the | |

| ~1100 | Strong | Secondary Diagnostic. The aliphatic ether stretch of the methoxymethyl group.[1] Distinct from the ester C-O. | |

| 1000 – 1050 | Medium | Symmetric stretch involving the methyl group on the ether/ester. | |

| 800 – 840 | Strong | Para-substitution. Out-of-plane bending of two adjacent hydrogens on the ring.[1] | |

| 690 – 710 | Medium | Ring Deformation | Often present in mono- and disubstituted benzenes (ring puckering).[1] |

Part 3: Experimental Protocol (ATR-FTIR)

For this intermediate, Attenuated Total Reflectance (ATR) is the preferred methodology over KBr pellets due to the likely liquid or low-melting solid state of the compound and the risk of hydrolysis in hygroscopic KBr.

Instrument Setup

-

Crystal: Diamond or ZnSe (Diamond preferred for durability).

-

Resolution:

(Standard for organic qualitative analysis). -

Scans: 16–32 scans (Sufficient signal-to-noise ratio for neat samples).

-

Background: Air background collected immediately prior to sampling.

Sample Preparation & Acquisition

-

Cleaning: Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue from previous runs (check for "ghost" peaks at 2900 or 1700

).[1] -

Blanking: Collect the background spectrum.

-

Loading:

-

If Liquid: Place 1 drop (approx. 10–20 µL) directly on the crystal center.

-

If Solid: Place roughly 5 mg on the crystal and apply pressure using the anvil until the force gauge reaches the optimal zone (usually 80–100 clicks).

-

-

Verification: Ensure the strongest peak (Carbonyl at ~1740) has an absorbance between 0.5 and 1.0 A.U. If >1.5, the detector may be saturating (unlikely with ATR, but possible).

Workflow Diagram

Caption: Quality control decision tree for IR analysis of the target intermediate.

Part 4: Quality Control & Impurity Detection

The IR spectrum is a powerful tool for detecting common failure modes in the synthesis of this compound.

Hydrolysis (Formation of Phenylacetic Acid)

If the methyl ester hydrolyzes, the spectrum changes drastically:

-

New Peak: A broad, jagged "beard" appears from

(Carboxylic Acid O-H).[1] -

Shift: The Carbonyl shifts lower to

due to hydrogen bonding dimerization.

Unreacted Alcohol (4-(methoxymethyl)phenylacetic alcohol)

If the esterification is incomplete:

-

New Peak: A broad, smooth band at

(Alcohol O-H).[1]

Conjugation Check (Wrong Isomer)

If the structure were actually Methyl 4-methoxybenzoate (where the ester is directly on the ring):

-

Shift: The C=O peak would drop to

due to resonance conjugation with the benzene ring. The observation of the peak at 1740 cm⁻¹ confirms the presence of the insulating methylene group.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for functional group frequencies).

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link] (Protocol validation for ATR sampling).

-

NIST Chemistry WebBook. Infrared Spectra of Structural Analogs (Methyl Phenylacetate). Retrieved from [Link] (Used for fragment comparison data).

Sources

"Methyl 4-(methoxymethyl)phenylacetate" physical and chemical stability

An In-depth Technical Guide to the Physical and Chemical Stability of Methyl 4-(methoxymethyl)phenylacetate

Introduction

Methyl 4-(methoxymethyl)phenylacetate is an organic ester that holds potential as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its physical and chemical stability is paramount for researchers, scientists, and drug development professionals to ensure its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to its application in further chemical transformations.

This guide provides a comprehensive overview of the stability profile of Methyl 4-(methoxymethyl)phenylacetate. Due to the limited availability of direct data for this specific molecule, this document leverages data from the closely related and well-characterized analogs, Methyl Phenylacetate and Methyl 4-methoxyphenylacetate, in conjunction with fundamental principles of organic chemistry to infer its stability characteristics. The insights provided herein are intended to guide experimental design, handling procedures, and the development of robust analytical methods.

Chemical Structure and Physicochemical Properties

The chemical structure of Methyl 4-(methoxymethyl)phenylacetate features a phenyl ring substituted with a methoxymethyl group at the para position and an acetic acid methyl ester at the benzylic position. This structure contains two key functional groups that will dictate its stability: an ester and an ether.

Caption: Chemical structure of Methyl 4-(methoxymethyl)phenylacetate.

Physicochemical Properties of Analogous Compounds

The following table summarizes the known physicochemical properties of Methyl Phenylacetate and Methyl 4-methoxyphenylacetate, which serve as a basis for estimating the properties of Methyl 4-(methoxymethyl)phenylacetate.

| Property | Methyl Phenylacetate | Methyl 4-methoxyphenylacetate | Source |

| Molecular Formula | C₉H₁₀O₂ | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 150.17 g/mol | 180.20 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | Not specified | [4] |

| Boiling Point | 215–217 °C at 760 mm Hg | 158 °C at 19 mmHg | [1][5] |

| Density | 1.061–1.067 g/mL at 20 °C | 1.135 g/mL at 25 °C | [1][5] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and chloroform. | Not specified, but expected to have low water solubility. | [1][3][4] |

Based on these analogs, Methyl 4-(methoxymethyl)phenylacetate is expected to be a high-boiling point liquid with limited solubility in water and good solubility in common organic solvents.

Physical Stability

The physical stability of Methyl 4-(methoxymethyl)phenylacetate is expected to be good under recommended storage conditions. As a liquid, it is not subject to issues related to polymorphism that can affect solid-state compounds. However, like many organic liquids, it should be stored in well-sealed containers to prevent evaporation and potential contamination.

Chemical Stability and Potential Degradation Pathways

The chemical stability of Methyl 4-(methoxymethyl)phenylacetate is primarily influenced by its ester and ether functional groups. It is generally considered stable under neutral conditions but can be susceptible to degradation under harsh acidic, basic, oxidative, or photolytic conditions.[1][6]

Hydrolytic Stability

The ester linkage is the most probable site of hydrolytic degradation. This can occur under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can undergo hydrolysis to yield 4-(methoxymethyl)phenylacetic acid and methanol.

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is typically faster and irreversible, yielding the carboxylate salt of 4-(methoxymethyl)phenylacetic acid and methanol. The compound is expected to be incompatible with strong bases.[1][6][7]

The methoxymethyl ether linkage may also be susceptible to cleavage under strong acidic conditions, which could lead to the formation of a hydroxymethylphenylacetate derivative and formaldehyde or methanol.

Oxidative Stability

Methyl 4-(methoxymethyl)phenylacetate is expected to be incompatible with strong oxidizing agents.[1][6] Oxidation could potentially occur at the benzylic methylene group or the methoxymethyl group. The aromatic ring itself is generally stable to oxidation under normal conditions but can be degraded by powerful oxidizing agents.

Photostability

Aromatic compounds can be susceptible to photodegradation. While specific data for Methyl 4-(methoxymethyl)phenylacetate is not available, it is prudent to assume that exposure to UV light could potentially lead to degradation. Photostability testing according to ICH guideline Q1B is recommended to fully characterize this aspect.[8]

Caption: Potential degradation pathways of Methyl 4-(methoxymethyl)phenylacetate.

Recommended Storage and Handling

Based on the stability profile of analogous compounds, the following storage and handling procedures are recommended:

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[6] Storage at -20°C is also a suggested practice for long-term preservation of similar biochemical reagents.[3] Keep away from ignition sources, heat, and direct sunlight.[6]

-

Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong acids.[1][6][7]

-

Handling: Use in a well-ventilated area and avoid inhalation of vapors. Wear appropriate personal protective equipment, including safety glasses and gloves, to prevent skin and eye contact.[6]

Framework for Experimental Stability Assessment

To definitively determine the stability of Methyl 4-(methoxymethyl)phenylacetate, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Protocol for Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of Methyl 4-(methoxymethyl)phenylacetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Acidic Hydrolysis: Mix the stock solution with a solution of a strong acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with a solution of a strong base (e.g., 0.1 M NaOH) and maintain at room temperature or slightly elevated temperature for a set time.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and keep it at room temperature.

-

Photostability: Expose the stock solution to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.[8] A control sample should be kept in the dark.

-

Thermal Degradation: Heat the solid or liquid compound at an elevated temperature to assess its thermal stability.

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

Analytical Workflow

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.

-

Method Development: Develop an HPLC method that can separate the parent compound from all potential degradation products. A reversed-phase column with a gradient elution of water and acetonitrile or methanol is a common starting point.

-

Forced Degradation Analysis: Analyze the stressed samples using the developed HPLC method.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure that no degradation products are co-eluting.

-

Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer to identify the molecular weights of the degradation products, which will aid in elucidating their structures.

Caption: Experimental workflow for stability assessment.

Conclusion

While direct stability data for Methyl 4-(methoxymethyl)phenylacetate is scarce, a comprehensive stability profile can be inferred from its chemical structure and data from analogous compounds. The primary degradation pathways are anticipated to be hydrolysis of the ester group under both acidic and basic conditions, and potential cleavage of the methoxymethyl ether under strong acidic conditions. The compound is also likely to be sensitive to strong oxidizing agents and may exhibit some degree of photolability. The provided framework for experimental stability assessment offers a robust approach for researchers to definitively characterize the stability of Methyl 4-(methoxymethyl)phenylacetate, ensuring its quality and suitability for its intended applications in research and development.

References

-

PubChem. Methyl phenylacetate. [Link]

-

Pharos. 4-Methoxybenzyl phenylacetate. [Link]

-

ResearchGate. The phenylacetate utilization pathway. [Link]

-

ChemBK. Methyl 4-methoxyphenylacetate. [Link]

-

PubChem. Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266. [Link]

- Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.

-

PubChem. Methyl 2-methoxy-2-phenylacetate | C10H12O3 | CID 344720. [Link]

-

The Good Scents Company. methyl phenyl acetate, 101-41-7. [Link]

-

Wikipedia. Methyl phenylacetate. [Link]

-

FooDB. Showing Compound 4-Methoxybenzyl phenylacetate (FDB013595). [Link]

- Google Patents. CN101973880A - Synthetic method of methyl (ethyl)

-

PubMed Central. Bacterial phenylalanine and phenylacetate catabolic pathway revealed. [Link]

-

Eawag-BBD. Phenylacetate Degradation Pathway. [Link]

-

ResearchGate. General information about the enzymes from the phenylacetate degradation pathway. [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. CAS 101-41-7: Methyl phenylacetate | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Methyl phenylacetate | 101-41-7 [chemicalbook.com]

- 8. database.ich.org [database.ich.org]

Methodological & Application

Purification of Methyl 4-(methoxymethyl)phenylacetate by Flash Column Chromatography: An Application Note and Protocol

Abstract

Methyl 4-(methoxymethyl)phenylacetate is a moderately polar aromatic ester whose purity is critical for its intended applications in research and development. This document provides a comprehensive, field-proven guide for its purification using normal-phase flash column chromatography. We delve into the causality behind methodological choices, from theoretical principles and method development using Thin-Layer Chromatography (TLC) to a detailed, step-by-step preparative-scale protocol. This guide is designed for researchers, scientists, and drug development professionals to enable the consistent and efficient isolation of high-purity Methyl 4-(methoxymethyl)phenylacetate.

Principles and Pre-Chromatography Considerations

Successful purification is not merely the execution of a protocol but the application of fundamental chromatographic principles. The strategy for isolating Methyl 4-(methoxymethyl)phenylacetate is predicated on its unique physicochemical properties and its interaction with the chosen stationary and mobile phases.

Physicochemical Properties of Methyl 4-(methoxymethyl)phenylacetate

The structure of the target molecule, featuring an aromatic ring, a methyl ester, and a methoxymethyl ether group, defines it as a compound of moderate polarity. This characteristic is central to designing the separation strategy.

| Property | Value / Description | Rationale & Significance |

| Molecular Formula | C₁₁H₁₄O₃ | Used to calculate molecular weight and for analytical characterization. |

| Molecular Weight | 194.23 g/mol | Important for characterization and calculating molar quantities. |

| Polarity | Moderate | The ester and ether functionalities provide polar character, while the phenyl and alkyl groups contribute non-polar character. This allows for effective separation from non-polar and highly polar impurities using normal-phase chromatography. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane); sparingly soluble in water.[1][2] | High solubility in organic solvents is essential for sample loading and elution during chromatography. |

| Physical State | Expected to be a liquid at room temperature.[3] | Relevant for handling and sample preparation. |

The Logic of Normal-Phase Chromatography

Normal-phase chromatography employs a polar stationary phase and a non-polar mobile phase.[4] Separation occurs based on the principle of adsorption; compounds in the mixture are partitioned between the two phases.

-

Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice. Its surface is rich in polar silanol groups (-Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.[5]

-

Mobile Phase: A low-polarity solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used as the eluent.

-

Mechanism of Separation: When the crude mixture is introduced, its components adsorb to the silica gel surface. As the mobile phase flows through the column, it competes for interaction with the analytes.

-

Less polar compounds have a weaker affinity for the polar silica gel and a higher affinity for the non-polar mobile phase. They desorb more readily and travel down the column faster.

-

More polar compounds interact strongly with the silica gel. They are eluted more slowly, requiring a more polar mobile phase to displace them from the stationary phase.

-

Our target molecule, being moderately polar, will have an intermediate affinity for the silica gel, allowing it to be separated from less polar byproducts and more polar impurities like any unreacted starting carboxylic acid.

Method Development Using Thin-Layer Chromatography (TLC)

Before committing a sample to a preparative column, the elution conditions must be optimized using Thin-Layer Chromatography (TLC). TLC is an analytical-scale version of column chromatography that provides a rapid assessment of the separation.[5]

The primary goal of TLC analysis is to identify a mobile phase composition that results in a Retention Factor (Rf) of approximately 0.15 to 0.4 for the target compound .[6][7] The Rf is a measure of the compound's retention and is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [5][8]

The Rf value has a direct, inverse relationship with the number of column volumes (CV) of solvent required to elute the compound from a column (CV ≈ 1/Rf).[6][9]

-

High Rf (> 0.5): The compound elutes too quickly, with very few column volumes. This results in poor separation from other compounds, especially those with similar polarities.[6]

-

Low Rf (< 0.1): The compound is too strongly adsorbed to the silica. It will require an excessive volume of solvent to elute, leading to long run times and significant band broadening, which can also compromise purity.

-

Optimal Rf (0.15 - 0.4): This range provides the best balance between separation efficiency (resolution) and the volume of solvent required, ensuring a practical and effective purification.[6]

A typical screening process involves testing various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc) to find the ideal Rf.

Detailed Experimental Protocol

This protocol outlines the purification of Methyl 4-(methoxymethyl)phenylacetate on a scale of approximately 1 gram of crude material. Adjustments to column size and solvent volumes may be necessary for different sample quantities.

Materials and Equipment

-

Chemicals:

-

Crude Methyl 4-(methoxymethyl)phenylacetate

-

Silica Gel (230-400 mesh, 40-63 µm particle size)

-

Anhydrous n-Hexane (HPLC grade)

-

Anhydrous Ethyl Acetate (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Sand (acid-washed)

-

TLC plates (silica gel 60 F₂₅₄)

-

Staining solution (e.g., potassium permanganate or vanillin)

-

-

Equipment:

-

Glass chromatography column (e.g., 40 mm diameter, 300 mm length) with stopcock

-

Separatory funnel or solvent reservoir

-

Beakers and Erlenmeyer flasks

-

Round-bottom flask

-

Rotary evaporator

-

TLC developing chamber

-

Capillary spotters

-

UV lamp (254 nm)

-

Heat gun

-

Fraction collection tubes/flasks

-

Clamps and stand

-

Safety Precautions

-

Fume Hood: All steps involving organic solvents and silica gel must be performed in a certified chemical fume hood to prevent inhalation of harmful vapors and particulates.[10]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11]

-

Ignition Sources: Organic solvents are flammable. Ensure there are no open flames, spark sources, or hot surfaces in the vicinity.[10]

-

Pressure: If using flash chromatography (applying air or nitrogen pressure), ensure the system is properly sealed and includes a pressure-relief adapter. Never exceed the pressure rating of the glassware.

-

Spills: In case of skin contact with solvents, wash the affected area thoroughly with soap and water. For large spills, evacuate the area and follow institutional protocols.[10]

Step-by-Step Purification Procedure

-

Based on TLC method development, prepare the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

-

Prepare a second, more polar mobile phase to be used for gradient elution (e.g., 80:20 Hexane:Ethyl Acetate).

-

Ensure all solvents are thoroughly mixed.

The slurry packing method is superior for achieving a homogenous, air-free stationary phase bed, which is critical for high-resolution separations.[12][13]

-

Securely clamp the column in a perfectly vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but does not overly restrict flow.

-

Add a 1-2 cm layer of sand on top of the plug to create a flat base.[12]

-

In a separate beaker, weigh the silica gel. A general rule is to use a mass of silica that is 50-100 times the mass of the crude sample.

-

Create a slurry by adding the silica gel to the initial, low-polarity mobile phase in the beaker. Stir gently with a glass rod until the slurry has a consistent, pourable texture without lumps.

-

With the stopcock open and a flask underneath to collect the solvent, quickly and carefully pour the silica slurry into the column. Use a funnel to prevent spillage.

-

Gently tap the sides of the column continuously to dislodge any air bubbles and encourage uniform settling of the silica bed.[13]

-

Once all the silica has been added, allow the solvent to drain until it is just level with the top of the silica bed. Crucially, do not let the silica run dry at any point during the process.

-

Carefully add a 1-2 cm layer of sand on top of the silica bed. This prevents the bed from being disturbed during sample and solvent addition.[12]

-

Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed column.

Dry loading is highly recommended as it often leads to sharper bands and better separation compared to liquid loading.[14]

-

Dissolve the crude sample (~1 g) in a minimal amount of a volatile solvent like dichloromethane (5-10 mL) in a round-bottom flask.

-

Add a small amount of silica gel (2-3 times the mass of the crude sample) to the flask.

-

Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. This is your crude sample adsorbed onto silica.

-

Carefully decant the solvent from the top of the column until it is level with the top layer of sand.

-

Transfer the dry-loaded sample powder evenly onto the top layer of sand in the column.

-

Gently place a small piece of filter paper or add another thin layer of sand on top of the sample to prevent disturbance.

This protocol uses a step-gradient elution, which is efficient for separating moderately polar compounds from impurities.

-

Carefully add the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to the column using a separatory funnel as a reservoir.

-

Open the stopcock and begin collecting the eluent in numbered test tubes or flasks (fractions). Maintain a steady flow rate. For flash chromatography, apply gentle pressure (2-5 psi).

-

Collect fractions of a consistent volume (e.g., 15-20 mL).

-

Elute with 2-3 column volumes of this initial solvent to wash off any non-polar impurities. These will elute first.

-

Increase the polarity of the mobile phase by switching to the next solvent mixture (e.g., 80:20 Hexane:EtOAc). This will begin to move your target compound down the column.

-

Continue collecting fractions systematically throughout the entire process.

-

Periodically, and especially after changing the solvent polarity, analyze the collected fractions by TLC.

-

On a single TLC plate, spot the crude starting material, followed by spots from every few fractions (e.g., every second or third fraction).

-

Develop the TLC plate in the solvent system that gave the optimal Rf during method development.

-

Visualize the spots under a UV lamp and/or by staining.

-

Identify the fractions that contain your pure product (a single spot at the correct Rf) and are free from impurities (spots with higher or lower Rf values).

-

Combine all fractions identified as containing the pure product into a single, clean, pre-weighed round-bottom flask.

-

Remove the solvent from the pooled fractions using a rotary evaporator.

-

Place the flask under high vacuum for a short period to remove any residual solvent.

-

The remaining substance is your purified Methyl 4-(methoxymethyl)phenylacetate. Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR or GC-MS.

Data Interpretation and Troubleshooting

Expected Results

The following table outlines the expected Rf values for the target compound and common types of impurities in a moderately polar solvent system (e.g., 80:20 Hexane:Ethyl Acetate).

| Compound | Expected Rf | Elution Order | Rationale |

| Non-polar byproducts | High (> 0.7) | First | Lack of polar functional groups results in very weak interaction with silica gel. |

| Methyl 4-(methoxymethyl)phenylacetate | Optimal (0.2 - 0.35) | Second | The ester and ether groups provide moderate polarity, leading to ideal retention. |

| 4-(methoxymethyl)phenylacetic acid | Low (< 0.1) | Last or remains on baseline | The carboxylic acid group is highly polar and adsorbs very strongly to the silica gel. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Solution(s) |

| Poor Separation / Overlapping Bands | - Incorrect mobile phase polarity.- Column was overloaded with sample.- Column was packed unevenly or has cracks/channels. | - Re-optimize the mobile phase using TLC to achieve a lower Rf and greater separation.- Use less sample relative to the amount of silica gel.- Repack the column carefully, ensuring a homogenous slurry and gentle tapping. |

| Cracked or Channeled Silica Bed | - The silica bed ran dry.- Drastic or rapid changes in solvent polarity caused thermal stress. | - Always keep the solvent level above the top of the silica bed.- When running a gradient, change solvent composition gradually if possible. |

| Product is Not Eluting | - The mobile phase is not polar enough. | - Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate) in the mobile phase. |

| Streaking of Bands on the Column | - Sample is not sufficiently soluble in the mobile phase.- Sample was loaded unevenly. | - Use a stronger (more polar) solvent to dissolve the sample for loading, or use the dry loading method.- Ensure the top of the silica bed is perfectly flat and the sample is applied evenly. |

Visual Summaries

Workflow for Purification

Caption: Overall workflow from method development to final product isolation.

Logic for Pooling Fractions based on TLC

Caption: Decision-making process for combining fractions based on TLC analysis.

Conclusion

The protocol described herein provides a robust and reproducible method for the purification of Methyl 4-(methoxymethyl)phenylacetate using flash column chromatography. By grounding the practical steps in the fundamental principles of chromatography and emphasizing methodical development with TLC, researchers can effectively isolate the target compound with high purity. Adherence to the detailed steps and safety precautions will ensure an efficient workflow and reliable results, which are paramount in the fields of chemical synthesis and drug development.

References

-

ChemBK. (2024). Methyl 4-methoxyphenylacetate. Retrieved from [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

Chrom Tech. (2025). Chromatography Column Safety: Essential Tips for Safe Handling and Operation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-methoxyphenylacetate. PubChem Compound Database. Retrieved from [Link]

-

Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization? Retrieved from [Link]

-

Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

-

College of Engineering Safety, University of Wisconsin-Madison. (n.d.). Standard operating procedure Flash column chromatography. Retrieved from [Link]

-

Reddit. (2021). Some helpful column chromatography math. r/chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Chromatography. StatPearls. Retrieved from [Link]

-

Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

-

University of York. (n.d.). How to run column chromatography. Retrieved from [Link]

Sources

- 1. Methyl phenylacetate | 101-41-7 [chemicalbook.com]

- 2. CAS 101-41-7: Methyl phenylacetate | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

- 7. obrnutafaza.hr [obrnutafaza.hr]

- 8. studymind.co.uk [studymind.co.uk]

- 9. reddit.com [reddit.com]

- 10. safety.engr.wisc.edu [safety.engr.wisc.edu]

- 11. Chromatography Column Safety: Essential Tips for Safe Handling and Operation | Lab Manager [labmanager.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. orgsyn.org [orgsyn.org]

Application Notes and Protocols for the Recrystallization of Methyl 4-(methoxymethyl)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purification in Synthesis

In the realm of pharmaceutical and fine chemical synthesis, the isolation and purification of a target molecule are as critical as the synthetic route itself. "Methyl 4-(methoxymethyl)phenylacetate," a substituted phenylacetate ester, likely serves as an important intermediate in the development of more complex molecules. Its purity can significantly impact the yield, impurity profile, and overall success of subsequent synthetic steps. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] This application note provides a detailed guide to developing a robust recrystallization protocol for "Methyl 4-(methoxymethyl)phenylacetate," emphasizing the underlying principles and offering practical, step-by-step instructions.

Physicochemical Properties and Considerations

Structural Analysis:

"Methyl 4-(methoxymethyl)phenylacetate" is a moderately polar molecule. The presence of the ester and methoxymethyl groups introduces polar character, while the phenyl ring is nonpolar. This dual nature will govern its solubility in various organic solvents.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Methyl Phenylacetate | C9H10O2 | 150.17 | Ester, Phenyl group[2][3] |

| Methyl 4-methoxyphenylacetate | C10H12O3 | 180.20 | Ester, Phenyl group, Methoxy group[4] |

| Methyl 4-(methoxymethyl)phenylacetate | C11H14O3 | 194.23 | Ester, Phenyl group, Methoxymethyl group |

Based on its structure, "Methyl 4-(methoxymethyl)phenylacetate" is expected to be a solid at room temperature and soluble in many common organic solvents.[2] The key to successful recrystallization lies in identifying a solvent (or solvent pair) where its solubility is high at elevated temperatures and low at cooler temperatures.

Part 1: Solvent Selection – The Foundation of a Successful Recrystallization

The choice of solvent is the most critical factor in developing a recrystallization procedure. An ideal solvent should:

-

Completely dissolve the compound when hot.

-

Precipitate the compound upon cooling.

-

Either not dissolve impurities at all, or keep them dissolved at all temperatures.

-

Be chemically inert to the compound.

-

Be volatile enough to be easily removed from the purified crystals.

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for "Methyl 4-(methoxymethyl)phenylacetate."

Materials:

-

Crude "Methyl 4-(methoxymethyl)phenylacetate"

-

A selection of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane, cyclohexane)[5]

-

Small test tubes or vials

-

Heating apparatus (hot plate, water bath, or sand bath)

-

Vortex mixer (optional)

-

Ice bath

Procedure:

-

Initial Solubility Test (Room Temperature):

-

Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

-

Add 0.5 mL of a different solvent to each test tube.

-

Agitate the mixtures thoroughly (e.g., using a vortex mixer) and observe the solubility.

-

Ideal observation: The compound is sparingly soluble or insoluble at room temperature.

-

-

Elevated Temperature Solubility Test:

-

Gently heat the test tubes containing the solvents in which the compound was sparingly soluble or insoluble at room temperature.

-

Add the solvent in small increments (0.1-0.2 mL) while heating and agitating until the solid completely dissolves. Record the approximate volume of solvent used.

-

Ideal observation: The compound dissolves completely in a reasonable amount of hot solvent.

-

-

Crystallization upon Cooling:

-

Allow the hot, saturated solutions to cool slowly to room temperature.

-

If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or adding a seed crystal of the pure compound (if available).

-

Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.

-

Ideal observation: Abundant crystal formation occurs upon cooling.

-

Data Interpretation:

| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Assessment |

| Example: Ethanol | Sparingly soluble | Soluble | Good crystal formation | Promising Single Solvent |

| Example: Toluene | Soluble | Very Soluble | Poor or no crystal formation | Potential "Soluble" solvent in a two-solvent system |

| Example: Hexane | Insoluble | Insoluble | No dissolution | Potential "Insoluble" solvent in a two-solvent system |

| Example: Water | Insoluble | Insoluble | No dissolution | Unsuitable |

Based on the likely polarity of "Methyl 4-(methoxymethyl)phenylacetate," promising single solvents could include alcohols (isopropanol, ethanol) or esters with lower polarity (isopropyl acetate). A two-solvent system might involve a more polar solvent in which the compound is soluble (like acetone or ethyl acetate) and a nonpolar anti-solvent in which it is insoluble (like hexane or heptane).

Part 2: Recrystallization Protocols

Once a suitable solvent or solvent system has been identified, the following detailed protocols can be employed.

Protocol 2: Single-Solvent Recrystallization

This method is preferred for its simplicity when a suitable single solvent is found.

Diagram of the Single-Solvent Recrystallization Workflow:

Caption: Workflow for single-solvent recrystallization.

Procedure:

-

Dissolution: Place the crude "Methyl 4-(methoxymethyl)phenylacetate" in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Two-Solvent Recrystallization

This method is useful when no single solvent has the desired solubility properties. It employs two miscible solvents: one in which the compound is soluble (the "soluble solvent") and one in which it is insoluble (the "anti-solvent").

Diagram of the Two-Solvent Recrystallization Workflow:

Caption: Workflow for two-solvent recrystallization.

Procedure:

-

Dissolution: Dissolve the crude "Methyl 4-(methoxymethyl)phenylacetate" in the minimum amount of the hot "soluble solvent" in an Erlenmeyer flask.

-

Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes cloudy (turbid). This indicates that the solution is saturated.

-

Clarification: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

-

Maximizing Yield: Once at room temperature, place the flask in an ice bath to induce further crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "anti-solvent."

-

Drying: Dry the purified crystals.

Troubleshooting Common Recrystallization Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The compound is too insoluble. | Use a lower-boiling solvent. Add more of the "soluble solvent" in a two-solvent system. |

| No Crystal Formation | The solution is not saturated. The solution is supersaturated. | Boil off some of the solvent to increase the concentration. Induce crystallization by scratching the flask or adding a seed crystal. |

| Low Recovery | Too much solvent was used. Premature crystallization during hot filtration. The compound has significant solubility in the cold solvent. | Evaporate some of the solvent and re-cool. Ensure the filtration apparatus is pre-heated. Cool the filtrate for a longer period or at a lower temperature. |

| Impure Crystals | Cooling was too rapid, trapping impurities. The chosen solvent does not effectively separate the impurities. | Allow the solution to cool more slowly. Re-recrystallize from the same or a different solvent system. |

Conclusion

The purification of "Methyl 4-(methoxymethyl)phenylacetate" by recrystallization is a highly effective method for achieving the high purity required in research and drug development. While a specific, validated protocol is not available, a systematic approach to solvent screening, followed by the application of either a single-solvent or two-solvent recrystallization protocol, will lead to a successful purification. The key to this process is careful observation and a methodical approach to finding the optimal conditions for crystallization.

References

-

Wikipedia. Methyl phenylacetate. [Link]

-

The Good Scents Company. methyl phenyl acetate. [Link]

-

PubChem. Methyl 4-methoxyphenylacetate. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]

-

University of California, Los Angeles. Crystallization Solvents. [Link]

-

Patsnap. Synthesis method of methyl phenylacetate. [Link]

-

Royal Society of Chemistry: Education. Finding the best solvent for recrystallisation. [Link]

Sources

- 1. CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate - Google Patents [patents.google.com]

- 2. Methyl phenylacetate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. edu.rsc.org [edu.rsc.org]

Application Notes & Protocols: Methyl 4-(methoxymethyl)phenylacetate in Advanced Materials Science

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and chemical development professionals on the potential applications of Methyl 4-(methoxymethyl)phenylacetate in materials science. While direct applications of this specific molecule are not widely documented, its unique trifunctional structure—comprising a reactive methyl ester, a stable aromatic core, and a latent-reactive methoxymethyl (MOM) ether—presents significant opportunities for the design of advanced functional polymers. This guide moves beyond simple recitation of properties to establish a foundational understanding of how this molecule can be strategically employed. We present detailed protocols for its use as a monomer precursor for functional polyesters and subsequent post-polymerization modifications to create cross-linked networks. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems with clear benchmarks for success.

Physicochemical Profile and Strategic Importance

Methyl 4-(methoxymethyl)phenylacetate is an aromatic ester containing a methoxymethyl (MOM) ether protecting group. This structure is not merely passive; it is a carefully designed precursor for creating materials with tunable properties. The methyl ester group serves as a handle for polymerization, while the MOM ether acts as a "masked" functional group. This latent reactivity is a key strategic advantage, allowing for a two-stage modification process: polymer backbone formation followed by side-chain functionalization or cross-linking.

The properties of the closely related compound, Methyl 4-methoxyphenylacetate, provide a reasonable baseline for handling and reaction conditions.

Table 1: Physicochemical Properties

| Property | Value (for Methyl 4-methoxyphenylacetate) | Reference / Note |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Yellow-green liquid | [2] |

| Density | 1.135 g/mL at 25 °C | [2] |

| Boiling Point | 158 °C at 19 mmHg | [2] |

| Refractive Index | n20/D 1.516 | [2] |

| Solubility | Soluble in most organic solvents |[3] |

Note: The target molecule, Methyl 4-(methoxymethyl)phenylacetate, will have a slightly higher molecular weight (194.22 g/mol ) and potentially different boiling/melting points, but similar solubility and handling characteristics can be expected.

Application I: Synthesis of a Functional Polyester via Polytransesterification

The methyl ester functionality of Methyl 4-(methoxymethyl)phenylacetate allows it to act as a monomer in polycondensation reactions. By reacting it with a diol, a polyester can be formed with the MOM-protected hydroxyl group preserved as a pendant side chain. This approach is foundational to creating a linear polymer scaffold that can be modified later.

Causality of the Process: Polytransesterification is an equilibrium-driven process. The reaction is typically performed at high temperatures under vacuum or with a flow of inert gas. This is crucial to remove the methanol byproduct, which drives the equilibrium toward the formation of the high-molecular-weight polymer, a principle of step-growth polymerization.[4] The choice of a catalyst like titanium (IV) butoxide is based on its high efficiency and well-established use in polyester synthesis.[5]

Workflow for Polyester Synthesis

Caption: Acid-catalyzed cleavage of the MOM ether to yield a hydroxyl group.

Protocol 3.1: Acidic Hydrolysis of Poly[1,6-hexanediyl 4-(methoxymethyl)phenylacetate]

Materials:

-

MOM-protected polyester (from Protocol 2.1)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 2M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Deionized water

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Condenser

-

Addition funnel

Procedure:

-

Dissolution: Dissolve the MOM-protected polyester in a mixture of THF and MeOH (e.g., 3:1 v/v) in a round-bottom flask. A typical concentration is 5-10% w/v.

-

Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring. The amount of acid should be catalytic (e.g., 0.1 equivalents relative to the MOM groups).

-

Reaction: Allow the solution to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC (if applicable) or ¹H NMR to observe the disappearance of the MOM ether signals.

-

Self-Validation: The reaction is complete when the ¹H NMR signals at ~3.4 ppm (O-CH₃) and ~4.6 ppm (O-CH₂-O) have completely disappeared, and a new broad signal corresponding to the -CH₂OH proton appears.

-

-

Quenching: Once the reaction is complete, slowly pour the polymer solution into a beaker of cold, rapidly stirring deionized water to precipitate the polymer. Alternatively, neutralize the reaction by carefully adding saturated NaHCO₃ solution until effervescence ceases.

-

Purification:

-

If precipitated, filter the solid polymer, wash thoroughly with deionized water, and dry under vacuum at 40-50 °C.

-

If neutralized, remove the organic solvents via rotary evaporation and extract the polymer using a suitable solvent like dichloromethane, wash with brine, dry over MgSO₄, and concentrate to yield the final product.

-

Characterization:

-

FT-IR Spectroscopy: Look for the appearance of a broad O-H stretching band around 3400 cm⁻¹.

-

DSC: Compare the Tg of the functionalized polymer to the precursor. The introduction of hydroxyl groups is expected to increase the Tg due to hydrogen bonding.

Application III: Cross-Linking for Thermoset Material Formation

The newly installed hydroxyl groups are excellent nucleophiles for creating cross-linked networks. Reacting the functionalized polyester with a di- or poly-functional cross-linking agent, such as a diisocyanate or a melamine-formaldehyde resin, transforms the thermoplastic material into a rigid and chemically resistant thermoset.

Workflow for Cross-Linking and Testing

Sources

Troubleshooting & Optimization

"Methyl 4-(methoxymethyl)phenylacetate" synthesis side reactions and byproducts

Executive Summary & Diagnostic Context

User Profile: Medicinal Chemists, Process Development Scientists.[1] Molecule: Methyl 4-(methoxymethyl)phenylacetate (CAS: 23786-14-3).[1] Key Structural Vulnerability: The molecule contains a benzylic ether moiety (Ar-CH₂-OCH₃).[1][2] Unlike simple aryl methyl ethers (anisoles), benzylic ethers are acid-labile.[1]

The Core Problem: Most researchers attempt to synthesize this molecule using standard Fischer Esterification (Sulfuric Acid/Methanol/Reflux).[1] While effective for simple acids, these harsh conditions frequently degrade the benzylic ether in Methyl 4-(methoxymethyl)phenylacetate, leading to low yields, "tar" formation (polymerization), and difficult-to-separate hydroxyl impurities.

This guide provides the diagnostic framework to identify these side reactions and the corrected protocols to avoid them.